molecular formula C13H15NO4 B3040309 Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate CAS No. 185212-31-1

Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate

Cat. No. B3040309
CAS RN: 185212-31-1
M. Wt: 249.26 g/mol
InChI Key: CZJQBZNLVGKZRX-UHFFFAOYSA-N
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Description

“Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C13H15NO4 . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .


Molecular Structure Analysis

The molecular structure of “Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate” consists of an indole ring substituted with two methoxy groups at positions 4 and 5, and a carboxylate group at position 2 . The molecular weight of the compound is 249.26 .


Physical And Chemical Properties Analysis

“Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate” is a solid compound . Its InChI code is 1S/C13H15NO3/c1-3-16-12-7-5-6-10-9(12)8-11(14-10)13(15)17-4-2/h5-8,14H,3-4H2,1-2H3 .

Scientific Research Applications

1. Chemical Synthesis and Transformation

Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate is a versatile compound used in various chemical syntheses and transformations. For instance, it has been used in Fischer indolization to produce benz [e] indole products with potential anti-viral activities (Ishii et al., 1983). Additionally, studies have focused on understanding the mechanisms of cyclization of indolo oxime ethers, forming compounds like ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates (Clayton et al., 2008).

2. Biological Applications

Research has also explored the biological applications of derivatives of Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate. For instance, the synthesis of ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives showed initial exploration into their antiviral activity against viruses like influenza A and hepatitis C (Ivashchenko et al., 2014). This opens avenues for the potential development of new antiviral agents.

3. Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceutical and medicinal chemistry, research has been conducted on the synthesis and evaluation of various derivatives of Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate. For example, studies on the synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles have revealed their potential as antioxidants and acetylcholinesterase inhibitors, which could be significant in the treatment of diseases like Alzheimer's (Bingul et al., 2019).

4. Structural and Chemical Analysis

Research into the structural and chemical properties of Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate and its derivatives has been pivotal. Studies have been conducted to understand the bond lengths, angles, and molecular interactions, as seen in the synthesis of compounds like 6,9-Dimethoxy-3,4-dihydro-1H-1,4-oxazino[4,3-a]indol-1-one (Salas et al., 2011). Such studies contribute to the broader understanding of the chemical behavior and potential applications of these compounds.

Safety and Hazards

The safety information for “Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

ethyl 4,5-dimethoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-4-18-13(15)10-7-8-9(14-10)5-6-11(16-2)12(8)17-3/h5-7,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJQBZNLVGKZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate

Synthesis routes and methods

Procedure details

Ethyl 2-azido-3-(2,3-dimethoxyphenyl)propeneoate (4.0 g, 144 mmol) was suspended in toluene (120 ml) and the mixture was refluxed for three hours and then cooled and stirred at room temperature overnight. The solids were collected by filtration in order to give the product in the form of a yellow solid.
Name
Ethyl 2-azido-3-(2,3-dimethoxyphenyl)propeneoate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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